molecular formula C18H30O2 B100239 4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL CAS No. 17048-38-3

4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL

Katalognummer: B100239
CAS-Nummer: 17048-38-3
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: PJKFUVDARBUTMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL is an organic compound with the molecular formula C18H30O2 It is a derivative of resorcinol, featuring two 1-methylpentyl groups attached to the 4 and 6 positions of the benzene ring

Eigenschaften

CAS-Nummer

17048-38-3

Molekularformel

C18H30O2

Molekulargewicht

278.4 g/mol

IUPAC-Name

4,6-di(hexan-2-yl)benzene-1,3-diol

InChI

InChI=1S/C18H30O2/c1-5-7-9-13(3)15-11-16(14(4)10-8-6-2)18(20)12-17(15)19/h11-14,19-20H,5-10H2,1-4H3

InChI-Schlüssel

PJKFUVDARBUTMP-UHFFFAOYSA-N

SMILES

CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC

Kanonische SMILES

CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC

Synonyme

4,6-dihexan-2-ylbenzene-1,3-diol

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL typically involves a Friedel-Crafts alkylation reaction. In this process, resorcinol is reacted with 1-methylpentyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Resorcinol+2(1-methylpentyl chloride)AlCl3This compound\text{Resorcinol} + 2 \text{(1-methylpentyl chloride)} \xrightarrow{\text{AlCl}_3} \text{this compound} Resorcinol+2(1-methylpentyl chloride)AlCl3​​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Nitro, sulfo, or other substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic alkyl chains may interact with lipid membranes, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-Dimethylresorcinol: Similar structure but with methyl groups instead of 1-methylpentyl groups.

    4,6-Diacetylresorcinol: Features acetyl groups at the 4 and 6 positions.

    4,6-Diethylresorcinol: Contains ethyl groups at the 4 and 6 positions.

Uniqueness

4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL is unique due to its longer alkyl chains, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.